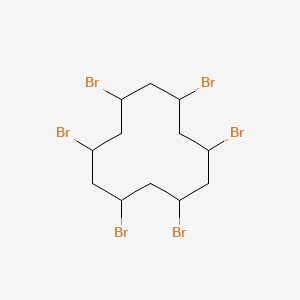
1,3,5,7,9,11-Hexabromocyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7,9,11-Hexabromocyclododecane is a brominated flame retardant widely used in various industries. It consists of twelve carbon atoms, eighteen hydrogen atoms, and six bromine atoms arranged in a cyclic structure. This compound is primarily utilized in extruded and expanded polystyrene foam for thermal insulation in construction . Its persistence and potential environmental impact have led to significant regulatory scrutiny.
Preparation Methods
The synthesis of 1,3,5,7,9,11-Hexabromocyclododecane involves the bromination of cyclododecatriene. The reaction typically occurs in the presence of a bromine source and a suitable solvent under controlled conditions. Industrial production methods often employ continuous processes to ensure consistent quality and yield . The reaction conditions, such as temperature and bromine concentration, are carefully monitored to optimize the production of the desired isomers.
Chemical Reactions Analysis
1,3,5,7,9,11-Hexabromocyclododecane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated by-products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,3,5,7,9,11-Hexabromocyclododecane has several scientific research applications:
Chemistry: It is studied for its flame-retardant properties and its behavior under various chemical reactions.
Biology: Research focuses on its environmental impact and bioaccumulation in organisms.
Industry: Widely used in the production of polystyrene foam, textiles, and electronic equipment.
Mechanism of Action
The mechanism by which 1,3,5,7,9,11-Hexabromocyclododecane exerts its effects involves the disruption of cellular processes. It can interfere with lipid and glucose metabolism, leading to metabolic dysfunction . The compound’s bromine atoms play a crucial role in its flame-retardant properties by inhibiting the combustion process.
Comparison with Similar Compounds
1,3,5,7,9,11-Hexabromocyclododecane is compared with other brominated flame retardants such as:
Tetrabromobisphenol A (TBBPA): Another widely used flame retardant with different chemical properties and applications.
Polybrominated diphenyl ethers (PBDEs): These compounds have similar flame-retardant properties but differ in their environmental persistence and toxicity.
The uniqueness of this compound lies in its specific isomeric forms and their distinct biological activities .
Properties
CAS No. |
1093632-34-8 |
|---|---|
Molecular Formula |
C12H18Br6 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
1,3,5,7,9,11-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-8(14)3-10(16)5-12(18)6-11(17)4-9(15)2-7/h7-12H,1-6H2 |
InChI Key |
LEOCKULGXOQRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC(CC(CC(CC1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















